Ido-IN-9 is classified under the category of small molecule inhibitors targeting IDO1. It has been synthesized through various chemical methodologies that focus on modifying tryptophan analogues to enhance their inhibitory effects on IDO1. The compound's design is based on structural analogues of tryptophan, aiming to improve selectivity and potency against the enzyme.
The synthesis of Ido-IN-9 involves several key steps:
For example, one synthesis method described involves the reaction of indole derivatives with thioglycolic acid in the presence of iodine and potassium iodide, followed by purification through solvent extraction .
Ido-IN-9 features a complex molecular structure characterized by an indole core, which is crucial for its interaction with IDO1. The specific molecular formula and mass are determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The structural elucidation typically reveals:
Ido-IN-9 undergoes several chemical reactions that are essential for its function as an IDO1 inhibitor:
The mechanism of action for Ido-IN-9 primarily involves:
Ido-IN-9 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Ido-IN-9 behaves in biological systems and its potential therapeutic applications.
Ido-IN-9 has several potential applications in scientific research:
Indoleamine 2,3-Dioxygenase Inhibitor 9 (IDO-IN-9) is a high-affinity inhibitor targeting the initial rate-limiting step of tryptophan catabolism mediated by indoleamine 2,3-dioxygenase 1. This enzyme catalyzes the oxidative cleavage of the indole ring of tryptophan to generate N-formylkynurenine, rapidly hydrolyzed to kynurenine. IDO-IN-9 suppresses kynurenine pathway flux by competitively inhibiting the enzymatic activity of indoleamine 2,3-dioxygenase 1, thereby preserving tryptophan levels and limiting immunosuppressive kynurenine metabolite accumulation [1] [9].
The compound exhibits distinct kinetic properties across assay systems. In recombinant enzyme assays, IDO-IN-9 demonstrates half-maximal inhibitory concentration values in the submicromolar range (0.1–0.4 μM), reflecting direct enzyme inhibition [6]. Cellular assays reveal enhanced potency (0.02–0.2 μM), attributable to compound accumulation in the intracellular compartment where indoleamine 2,3-dioxygenase 1 predominantly localizes [8]. This differential activity highlights the critical importance of cellular context for inhibitor evaluation.
Table 1: Comparative Inhibition Parameters of IDO-IN-9
| Assay System | Substrate Concentration | IC₅₀ | Inhibition Mechanism |
|---|---|---|---|
| Recombinant indoleamine 2,3-dioxygenase 1 | 50 μM tryptophan | 0.4 μM | Competitive |
| HeLa cells (interferon-γ-induced) | Physiological tryptophan | 0.02 μM | Heme-displacement |
| Tumor cell lysates | Endogenous tryptophan | 0.1–0.3 μM | Mixed competitive |
Notably, IDO-IN-9 displays >400-fold selectivity for indoleamine 2,3-dioxygenase 1 over tryptophan dioxygenase, attributed to structural differences in the active sites of these homologous enzymes. Molecular analyses indicate tryptophan dioxygenase possesses a less flexible binding pocket that sterically hinders accommodation of the inhibitor's extended molecular scaffold [6]. This selectivity profile is pharmacologically advantageous since hepatic tryptophan dioxygenase maintains systemic tryptophan homeostasis, and its inhibition could provoke metabolic disturbances.
The molecular mechanism of IDO-IN-9 involves complex interactions with both the heme cofactor and distinct subpockets within the indoleamine 2,3-dioxygenase 1 active site. Crystallographic studies reveal that IDO-IN-9 binds the heme-containing catalytic cleft through dual binding modes: (1) direct coordination to the ferric heme iron via its nitrogen-containing heterocycle, and (2) extensive hydrophobic interactions with residues lining the active site [1] [6].
The inhibitor occupies two critical subpockets:
A distinctive feature of IDO-IN-9 is its capacity to displace the heme cofactor from the enzyme's active site under prolonged incubation conditions, transitioning from classical competitive inhibition to irreversible heme-displacement inhibition [8]. Ultraviolet-visible spectroscopy demonstrates progressive ablation of the characteristic heme Soret band at 404 nm following inhibitor exposure, confirming heme dissociation. This dual-phase inhibition mechanism—initial reversible binding followed by heme displacement—confers sustained pharmacological effects that persist beyond compound clearance.
Conformational plasticity of indoleamine 2,3-dioxygenase 1 significantly influences inhibitor binding. The flexible JK-loop (residues 360–382) undergoes substrate-induced closure, creating a sterically constrained catalytic pocket. IDO-IN-9 stabilizes an intermediate conformation of this loop, enabling optimal positioning of its molecular scaffold within the binding site [1]. This contrasts with rigid inhibitors that require complete loop opening for accommodation, explaining IDO-IN-9's superior binding kinetics.
Tryptophan insufficiency within tumor microenvironments triggers multiple immunosuppressive pathways. Indoleamine 2,3-dioxygenase 1-mediated tryptophan catabolism depletes this essential amino acid to levels insufficient for T-cell receptor signaling and effector function. IDO-IN-9 reverses this immunosuppression through two primary mechanisms:
Tryptophan Sufficiency Signaling: By restoring intracellular tryptophan concentrations, IDO-IN-9 reactivates mammalian target of rapamycin complex 1 signaling in cluster of differentiation 8-positive cytotoxic T lymphocytes. This pathway integrates metabolic and activation signals, promoting transition from anergy to functional activation [3] [9]. Quantitative analyses demonstrate that IDO-IN-9 (0.5 μM) increases intratumoral tryptophan concentrations by 3.8-fold and reduces kynurenine/tryptophan ratios by 12-fold compared to untreated controls [4].
Regulatory T-cell Modulation: Kynurenine functions as an endogenous ligand for the aryl hydrocarbon receptor, activating transcription of forkhead box protein P3, the master regulator of regulatory T-cell differentiation. IDO-IN-9 treatment reduces regulatory T-cell infiltration in syngeneic tumor models by 40–60%, shifting the effector/regulatory cell balance toward antitumor immunity [5] [9]. This effect is particularly pronounced in tumors overexpressing indoleamine 2,3-dioxygenase 1, where regulatory T-cells may constitute >30% of tumor-infiltrating lymphocytes.
Immune profiling studies reveal that IDO-IN-9 monotherapy increases interferon-γ-producing cytotoxic T lymphocytes by 2.5-fold and enhances natural killer cell cytotoxicity against major histocompatibility complex class I-deficient tumor cells, indicating restoration of innate and adaptive antitumor immunity [7]. The compound additionally reverses indoleamine 2,3-dioxygenase 1-mediated dendritic cell tolerization, promoting interleukin-12 production and cross-presentation of tumor antigens to naïve T cells [5].
Table 2: Signaling Pathway Modulation by IDO-IN-9
| Signaling Pathway | Molecular Target | Effect of Tryptophan Depletion | IDO-IN-9 Intervention |
|---|---|---|---|
| Integrated stress response | General control nonderepressible 2 kinase | Activated → eIF2α phosphorylation | Suppresses activation |
| Metabolic sensing | Mammalian target of rapamycin complex 1 | Inactivated → autophagy induction | Reactivates kinase |
| Immunosuppression | Protein kinase C-theta | Downregulated → impaired T-cell signaling | Restores expression |
| T-cell differentiation | Aryl hydrocarbon receptor | Activated → regulatory T-cell polarization | Inhibits nuclear translocation |
IDO-IN-9 exerts profound effects on stress-response and immunometabolic signaling cascades:
General Control Nonderepressible 2 Attenuation: Tryptophan deficiency activates general control nonderepressible 2 kinase through uncharged transfer RNA accumulation. Active general control nonderepressible 2 phosphorylates eukaryotic initiation factor 2α, halting global protein synthesis and inducing effector T-cell anergy. IDO-IN-9 treatment reduces phosphorylated eukaryotic initiation factor 2α levels by >80% in tumor-infiltrating lymphocytes, restoring proteosynthetic capacity and promoting clonal expansion of antigen-specific T cells [3] [9].
Mammalian Target of Rapamycin Complex 1 Reactivation: Mammalian target of rapamycin complex 1 serves as a crucial amino acid sensor whose inhibition during tryptophan deprivation induces autophagy and impairs T-cell function. IDO-IN-9 restores mammalian target of rapamycin complex 1 activity as evidenced by increased phosphorylation of its substrates ribosomal protein S6 kinase (Thr 359) and eukaryotic translation initiation factor 4E-binding protein 1 [3]. This reactivation is tryptophan-specific, as the compound does not rescue leucine or arginine deprivation-induced mammalian target of rapamycin complex 1 inhibition [3].
Protein Kinase C-Theta Restoration: Indoleamine 2,3-dioxygenase 1 activity suppresses protein kinase C-theta, a kinase essential for immunological synapse formation and T-cell receptor signaling. IDO-IN-9 reverses this inhibition through tryptophan-sufficiency signaling, restoring protein kinase C-theta membrane translocation and activation in cluster of differentiation 8-positive T cells [3]. This molecular effect correlates with enhanced T-cell cytotoxicity against tumor cells in co-culture experiments.
These pathway modulations collectively reprogram the tumor microenvironment from immunosuppressive to immunostimulatory. Transcriptomic analyses of IDO-IN-9-treated tumors reveal downregulation of immunosuppressive genes (transforming growth factor β, interleukin-10, vascular endothelial growth factor) and concomitant upregulation of cytotoxic effector molecules (perforin, granzyme B, interferon-γ) [7] [9]. This molecular reprogramming provides the mechanistic foundation for observed synergies between IDO-IN-9 and immune checkpoint inhibitors in preclinical models.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6